molecular formula C16H19N5O2 B6909148 N-[(6-methoxypyridin-2-yl)methyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide

N-[(6-methoxypyridin-2-yl)methyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide

Cat. No.: B6909148
M. Wt: 313.35 g/mol
InChI Key: PKAVMUUGYCYCHQ-UHFFFAOYSA-N
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Description

N-[(6-methoxypyridin-2-yl)methyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyridazine ring substituted with a pyrrolidine group and a methoxypyridine moiety

Properties

IUPAC Name

N-[(6-methoxypyridin-2-yl)methyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O2/c1-23-15-6-4-5-12(18-15)11-17-16(22)13-7-8-14(20-19-13)21-9-2-3-10-21/h4-8H,2-3,9-11H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKAVMUUGYCYCHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)CNC(=O)C2=NN=C(C=C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-methoxypyridin-2-yl)methyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki cross-coupling reaction, which is known for its efficiency in forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyridazine under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(6-methoxypyridin-2-yl)methyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

N-[(6-methoxypyridin-2-yl)methyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with specific molecular targets.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(6-methoxypyridin-2-yl)methyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide involves its interaction with specific enzymes and signaling pathways. It has been found to inhibit the activity of protein kinase C, which plays a role in cell growth and proliferation. This inhibition can lead to various biological effects, including the modulation of cellular processes and potential therapeutic benefits.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(6-methoxypyridin-2-yl)methyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit protein kinase C sets it apart from other similar compounds, making it a valuable molecule for research and potential therapeutic applications.

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